molecular formula C5H13NO4 B8374360 2-aminoethanol;2-hydroxypropanoic acid CAS No. 68815-69-0

2-aminoethanol;2-hydroxypropanoic acid

Cat. No.: B8374360
CAS No.: 68815-69-0
M. Wt: 151.16 g/mol
InChI Key: NEQXUPRFDXNNTA-UHFFFAOYSA-N
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Description

The compound 2-aminoethanol;2-hydroxypropanoic acid, also identified as the salt monoethanolamine lactate and known in its derivative form as N-(2-hydroxyethyl)lactamide or N-lactoyl ethanolamine , is a significant material for scientific investigation. It is formed from the reaction of 2-aminoethanol (monoethanolamine, or MEA), a versatile compound with both amine and alcohol functional groups , and 2-hydroxypropanoic acid (lactic acid), a naturally occurring alpha-hydroxy acid . This combination presents researchers with a unique molecule that integrates the surfactant and pH-adjusting properties of MEA with the moisturizing and exfoliating characteristics of lactic acid . Its primary research applications are in the development and study of next-generation cosmetic and personal care ingredients, where it can function as a surfactant, thickener, foam booster, and stabilizer . Further research value lies in exploring its physicochemical properties, such as its hydrogen-bonding potential and behavior in Langmuir monolayers, to serve as a model system for understanding biological membranes and lipid interactions . As a flavoring agent with a cooked, roasted profile (FEMA 4256), it is also a compound of interest in food science research . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

68815-69-0

Molecular Formula

C5H13NO4

Molecular Weight

151.16 g/mol

IUPAC Name

2-aminoethanol;2-hydroxypropanoic acid

InChI

InChI=1S/C3H6O3.C2H7NO/c1-2(4)3(5)6;3-1-2-4/h2,4H,1H3,(H,5,6);4H,1-3H2

InChI Key

NEQXUPRFDXNNTA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)O.C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-lactic acid, monoethanolamine salt (1:1) involves the neutralization of DL-lactic acid with monoethanolamine. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction can be represented as follows:

DL-Lactic acid+MonoethanolamineDL-Lactic acid, monoethanolamine salt (1:1)\text{DL-Lactic acid} + \text{Monoethanolamine} \rightarrow \text{2-aminoethanol;2-hydroxypropanoic acid} DL-Lactic acid+Monoethanolamine→DL-Lactic acid, monoethanolamine salt (1:1)

Industrial Production Methods

Industrial production of DL-lactic acid, monoethanolamine salt (1:1) follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure complete neutralization and high purity of the final product. The reaction mixture is usually stirred continuously, and the pH is monitored to ensure it remains neutral.

Chemical Reactions Analysis

Types of Reactions

DL-lactic acid, monoethanolamine salt (1:1) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in lactic acid can be oxidized to form pyruvic acid.

    Esterification: The carboxyl group in lactic acid can react with alcohols to form esters.

    Neutralization: The compound can react with strong acids or bases to form corresponding salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Esterification: Alcohols such as methanol or ethanol are used in the presence of acid catalysts like sulfuric acid (H₂SO₄).

    Neutralization: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.

Major Products Formed

    Oxidation: Pyruvic acid.

    Esterification: Methyl lactate or ethyl lactate.

    Neutralization: Corresponding salts of lactic acid and monoethanolamine.

Scientific Research Applications

DL-lactic acid, monoethanolamine salt (1:1) has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a buffering agent in chemical reactions.

    Biology: Employed in cell culture media to maintain pH stability.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of biodegradable plastics, cosmetics, and personal care products.

Mechanism of Action

The mechanism of action of DL-lactic acid, monoethanolamine salt (1:1) involves its ability to act as a buffering agent, maintaining the pH of solutions within a narrow range. The compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved include the regulation of metabolic processes and the stabilization of cellular environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Aminoethanol vs. Other Amino Alcohols

Property 2-Aminoethanol 1-Amino-2-Propanol 3-Amino-1-Propanol
Structure HOCH2CH2NH2 CH3CH(OH)CH2NH2 HOCH2CH2CH2NH2
Reactivity Participates in Mitsunobu reactions for C-O bond formation Less reactive due to steric hindrance Higher flexibility in nucleophilic reactions
Applications Surfactants, drug intermediates Corrosion inhibitors Crosslinking agents in polymers

2-Hydroxypropanoic Acid vs. Other Hydroxy Acids

Property 2-Hydroxypropanoic Acid (Lactic Acid) Glycolic Acid (2-Hydroxyethanoic Acid) Citric Acid
Structure CH3CH(OH)COOH HOCH2COOH C6H8O7 (triprotic acid)
Acidity (pKa) 3.86 3.83 3.13, 4.76, 6.40
Applications Bioplastics (PLA), food preservatives Cosmetic exfoliants Food acidity regulator, chelating agent
Production Fermentation (e.g., Lactobacillus spp.) Chemical synthesis (hydrolysis of chloroacetic acid) Microbial fermentation (e.g., Aspergillus niger)

Key Functional and Industrial Differences

Reactivity and Derivatives

  • 2-Aminoethanol: Forms stable intermediates in Mitsunobu reactions (e.g., synthesis of pyrimidinone derivatives) . Its derivatives include ethanolamine-based surfactants.
  • 2-Hydroxypropanoic Acid: Undergoes polymerization to PLA, a biodegradable thermoplastic with applications in medical implants and packaging . Its esters (e.g., n-octyl/n-decyl esters) are used in food-contact materials, validated for safety via EFSA assessments .

Market and Production

  • 2-Hydroxypropanoic Acid: Global demand exceeds 1,960 kilotons/year, driven by bioplastics and food industries . Prices fluctuate regionally due to supply-demand dynamics (e.g., North American market stagnation in 2023) .
  • 2-Aminoethanol: Less commercially prominent but critical in niche sectors like pharmaceutical synthesis .

Data Tables for Critical Properties

Physical Properties

Compound Melting Point (°C) Solubility (g/100 mL H2O)
2-Aminoethanol 10–12 Miscible
2-Hydroxypropanoic Acid 16–33 (racemate) Miscible
Glycolic Acid 75–80 70

Toxicity Profiles

Compound LD50 (Oral, Rat) Regulatory Status
2-Aminoethanol 1,720 mg/kg OSHA-regulated
2-Hydroxypropanoic Acid 3,540 mg/kg Generally Recognized as Safe (GRAS)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-aminoethanol in laboratory settings?

  • Methodology :

  • Reductive Amination : React ethanolamine (2-hydroxyethylamine) with ammonia under hydrogen gas (H₂) and a palladium catalyst (Pd/C) to yield 2-aminoethanol. This method ensures high selectivity and purity .
  • Substitution Reactions : Use alkylating agents (e.g., methyl iodide) with ethanolamine derivatives to introduce amino groups. Monitor reaction progress via thin-layer chromatography (TLC) .
    • Key Reagents :
ReagentRoleConditions
H₂/Pd/CReduction catalyst50–100°C, 1–3 atm
KMnO₄Oxidizing agent (for precursor synthesis)Acidic aqueous medium

Q. How can 2-hydroxypropanoic acid (lactic acid) enantiomers be differentiated in analytical workflows?

  • Chiral Chromatography : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate (R)- and (S)-enantiomers. Retention times vary due to stereospecific interactions .
  • Polarimetry : Measure optical rotation (e.g., (S)-lactic acid: [α] = +2.6° at 20°C in water) to confirm enantiomeric purity .

Q. What experimental steps are required to prepare a pH 2.19 standard solution of 2-hydroxypropanoic acid?

  • Procedure :

Calculate molarity using the Henderson-Hasselbalch equation:
pH=pKa+log([A][HA])\text{pH} = \text{pKa} + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right)

 Given pKa = 3.86 (from Ka = 1.38 × 10⁻⁴), adjust the ratio of lactic acid to its conjugate base.  

2. Dissolve 0.1 mol (9.0 g) of solid lactic acid in 250 mL deionized water.
3. Calibrate pH meter and titrate with 0.1 M NaOH until pH 2.19 is achieved .

Advanced Research Questions

Q. How can conflicting spectroscopic data for 2-aminoethanol derivatives be resolved?

  • Contradiction Analysis :
    • NMR Discrepancies : If proton signals for NH₂ groups overlap, use deuterated solvents (D₂O) to suppress exchange broadening or apply 2D-COSY to resolve coupling patterns.
    • Mass Spectrometry : Compare experimental m/z values with computational predictions (e.g., Gaussian09) to identify fragmentation pathways .
  • Case Study : In Na⁺-lactic acid clusters, CID (collision-induced dissociation) data show ΔrH° = 201 kJ/mol for ion-molecule interactions, which can validate computational models .

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